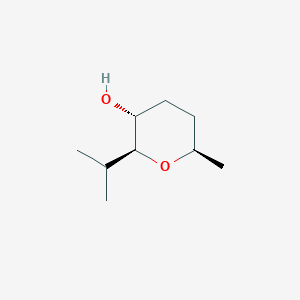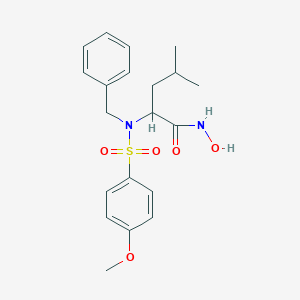
MMP-3 Inhibitor VIII
Vue d'ensemble
Description
MMP-3 Inhibitor VIII is a cell permeable sulfonamide-based hydroxamic acid . It is a selective inhibitor of MMP-3, a protein involved in the breakdown of the extracellular matrix . This compound has been shown to inhibit mouse macrophage metalloelastase MME/MMP-12 .
Molecular Structure Analysis
MMP-3 Inhibitor VIII has a molecular formula of C20H26N2O5S and a formula weight of 406.5 . The InChi Code is InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) .Applications De Recherche Scientifique
Injectable and Bioresponsive Hydrogels for MMP Inhibition
- Application : Development of a polysaccharide-based hydrogel that releases a tissue inhibitor of MMPs in response to MMP activity, particularly targeting regions of MMP over-expression following myocardial infarction. This application shows potential in reducing MMP activity and attenuating adverse tissue remodeling.
- Reference : Purcell et al., 2014.
MMP Inhibitors in Cancer Treatment
- Application : Examining the efficacy of MMP inhibitors (MMPIs) in cancer treatment, with a focus on their role in early cancer progression stages, such as local invasion and micrometastasis.
- Reference : Zucker et al., 2000.
Novel Functions of MMPs in Cancer Progression
- Application : Investigating MMPs' roles beyond invasion, including substrates other than components of the extracellular matrix, and their functions in the development of cancer.
- Reference : Egeblad & Werb, 2002.
MMP Inhibitors in Dentistry
- Application : Exploring the role of MMPs and their inhibitors in dental diseases, including the use of tetracyclines for periodontitis and the diagnostic value of MMP levels in oral fluids.
- Reference : Boelen et al., 2019.
In Vivo Molecular Target Assessment of MMP Inhibition
- Application : Utilizing novel, biocompatible near-infrared fluorogenic MMP substrates as activatable reporter probes to sense MMP activity in tumors in vivo, allowing for assessment of MMP inhibition effects.
- Reference : Bremer et al., 2001.
In Silico Lead Series of MMP-3 Inhibitors
- Application : Designing a series of small-molecule MMP-3 inhibitors using in silico methods, targeting tumor metastasis and degenerative diseases like arthritis.
- Reference : Amin & Welsh, 2006.
MMPs in Tumor Invasion and Metastasis
- Application : Understanding the role of MMPs in tumor invasion and metastasis, leading to the development of MMP inhibitors as potential anticancer treatments.
- Reference : Curran & Murray, 2000.
MMPs Directing Cell Fate in Cancer
- Application : Investigating how MMPs and their tissue inhibitors affect tumor initiation and growth, influencing cell adhesion, apoptosis evasion, and cell division regulation.
- Reference : Hojilla et al., 2003.
Propriétés
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MMP-3 Inhibitor VIII | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

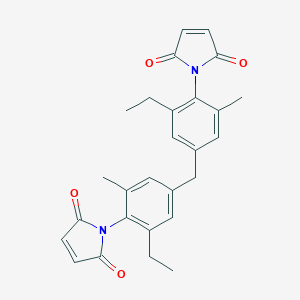
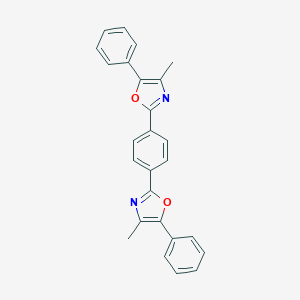
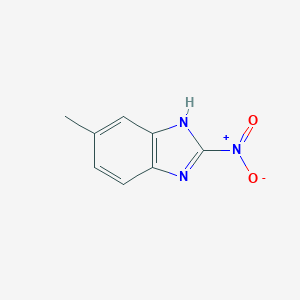
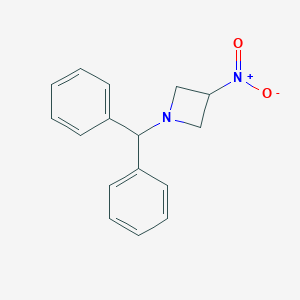
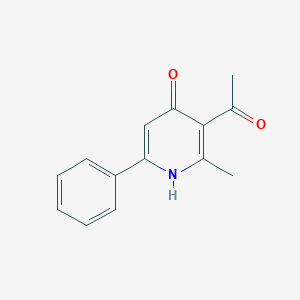
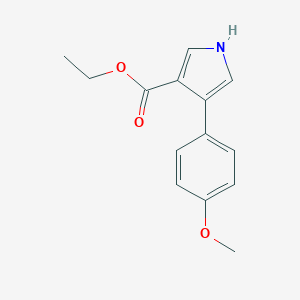
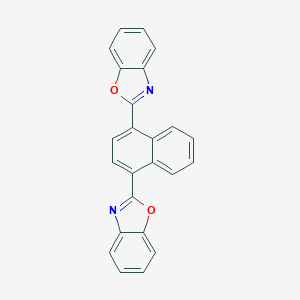
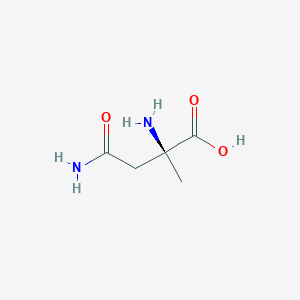
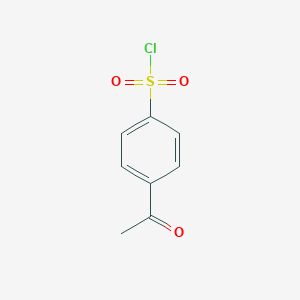
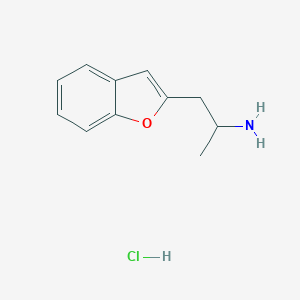
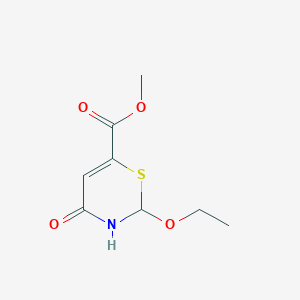
![2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-dipropanenitrile](/img/structure/B160594.png)
![[(3S,5S,8S,9S,10S,13S,14S,16S,17R)-17-acetyl-16-bromo-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B160595.png)
